molecular formula C16H22N6O B2724443 N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide CAS No. 1223172-27-7

N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B2724443
CAS No.: 1223172-27-7
M. Wt: 314.393
InChI Key: PPOSZKMQWLDQSI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.

    Synthesis of the pyrazinyl-substituted piperazine: This involves the reaction of pyrazine with piperazine under controlled conditions to introduce the pyrazinyl group.

    Coupling reaction: The final step involves coupling the cyanocyclopentyl intermediate with the pyrazinyl-substituted piperazine using acylation reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
  • N-(1-cyanocyclopentyl)-2-[4-(quinolin-2-yl)piperazin-1-yl]acetamide

Uniqueness

N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide is unique due to its specific structural features, which confer distinct pharmacological properties compared to similar compounds. Its pyrazinyl group, in particular, may offer unique binding affinities and selectivities for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-pyrazin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c17-13-16(3-1-2-4-16)20-15(23)12-21-7-9-22(10-8-21)14-11-18-5-6-19-14/h5-6,11H,1-4,7-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOSZKMQWLDQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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